molecular formula C12H23NO6 B11820072 D-Glucose, 2-deoxy-2-[(1-oxohexyl)amino]-

D-Glucose, 2-deoxy-2-[(1-oxohexyl)amino]-

Cat. No.: B11820072
M. Wt: 277.31 g/mol
InChI Key: QLZZYPWIRVQENX-CNVPUSNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucose, 2-deoxy-2-[(1-oxohexyl)amino]-: is a derivative of glucose where the hydroxyl group at the second carbon is replaced by an amino group linked to a hexanoyl group. This modification alters its chemical properties and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose, 2-deoxy-2-[(1-oxohexyl)amino]- typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using acylation or silylation to prevent unwanted reactions.

    Deoxygenation: The hydroxyl group at the second carbon is selectively removed using reagents like tributyltin hydride and a radical initiator.

    Amination: The resulting intermediate is then reacted with hexanoyl chloride in the presence of a base like triethylamine to introduce the hexanoylamino group.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the primary alcohol group, forming carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the hexanoyl moiety, converting it to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a model compound for studying carbohydrate chemistry.

Biology:

  • Investigated for its role in metabolic pathways and enzyme interactions.
  • Used in studies of glucose transport and metabolism.

Medicine:

  • Explored for its potential as an anticancer agent due to its ability to interfere with glycolysis.
  • Studied for its antiviral properties, particularly against herpes simplex virus.

Industry:

  • Utilized in the development of diagnostic agents for imaging techniques like PET scans.
  • Employed in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

Mechanism: D-Glucose, 2-deoxy-2-[(1-oxohexyl)amino]- exerts its effects primarily by inhibiting glycolysis. It competes with glucose for uptake by glucose transporters and is phosphorylated by hexokinase to form a non-metabolizable derivative. This accumulation depletes cellular ATP levels, leading to cell death, particularly in rapidly dividing cells like cancer cells.

Molecular Targets and Pathways:

    Hexokinase: The enzyme responsible for the phosphorylation of glucose.

    Glycolytic Pathway: The series of reactions involved in the breakdown of glucose to produce energy.

Comparison with Similar Compounds

    2-Deoxy-D-glucose: A glucose analogue that also inhibits glycolysis but lacks the hexanoylamino group.

    Fluorodeoxyglucose: Used in PET imaging, where a fluorine atom replaces a hydroxyl group.

Uniqueness: D-Glucose, 2-deoxy-2-[(1-oxohexyl)amino]- is unique due to the presence of the hexanoylamino group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and a research tool.

Properties

Molecular Formula

C12H23NO6

Molecular Weight

277.31 g/mol

IUPAC Name

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide

InChI

InChI=1S/C12H23NO6/c1-2-3-4-5-10(17)13-8(6-14)11(18)12(19)9(16)7-15/h6,8-9,11-12,15-16,18-19H,2-5,7H2,1H3,(H,13,17)/t8-,9-,11-,12-/m1/s1

InChI Key

QLZZYPWIRVQENX-CNVPUSNMSA-N

Isomeric SMILES

CCCCCC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CCCCCC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.